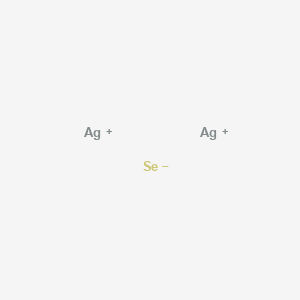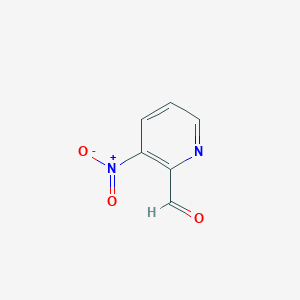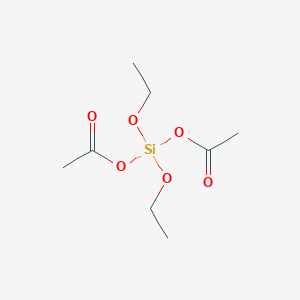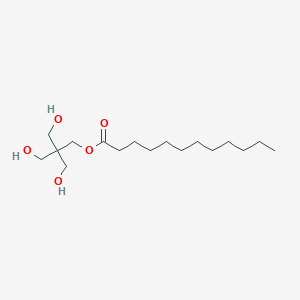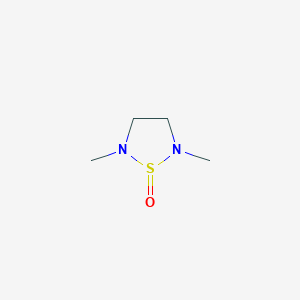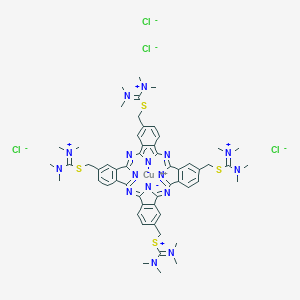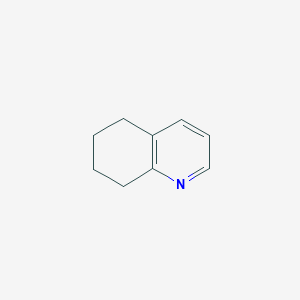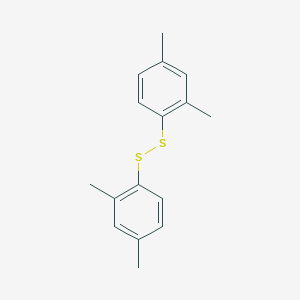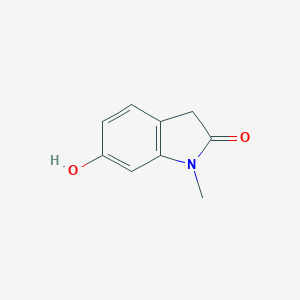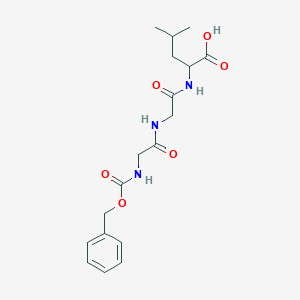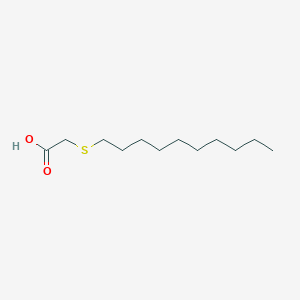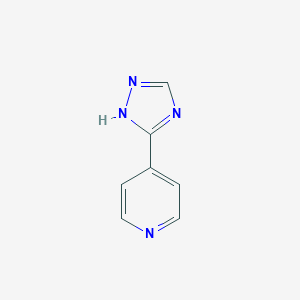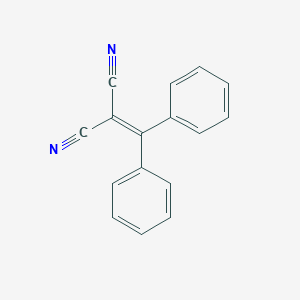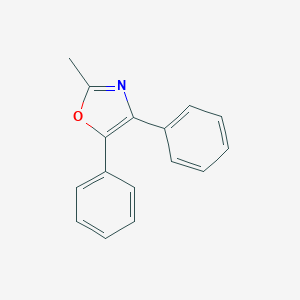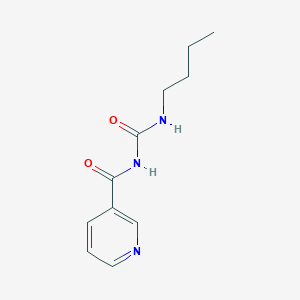
N-Butyl-N'-nicotinoylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N'-nicotinoylurea (BNU) is a synthetic compound that has been widely used in scientific research due to its unique properties. BNU is a urea derivative that contains a nicotinoyl group, which makes it a potent inhibitor of protein kinase C (PKC) activity. PKC is an important signaling molecule that regulates various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-Butyl-N'-nicotinoylurea inhibits PKC activity by binding to the catalytic domain of the enzyme. PKC requires binding of both calcium and diacylglycerol (DAG) to become activated. This compound competes with DAG for binding to the catalytic domain of PKC, thereby inhibiting its activity. This compound has been shown to inhibit the growth of various cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. This compound has also been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells. This compound has also been studied for its potential use in the treatment of diabetes and obesity. This compound has been shown to improve glucose tolerance and insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyl-N'-nicotinoylurea has several advantages as a PKC inhibitor for lab experiments. This compound is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various cellular processes. This compound is also stable in aqueous solutions, which makes it easy to handle and store. However, this compound has some limitations as a PKC inhibitor. This compound is not a reversible inhibitor of PKC, which means that its effects on PKC activity are long-lasting. Additionally, this compound has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-Butyl-N'-nicotinoylurea. One area of research is the development of this compound derivatives with improved potency and selectivity for PKC inhibition. Another area of research is the investigation of the molecular mechanisms underlying the anticancer effects of this compound. Additionally, the potential use of this compound in combination with other anticancer agents should be studied. Finally, the potential use of this compound in the treatment of other diseases, such as diabetes and obesity, should be further explored.
Synthesemethoden
N-Butyl-N'-nicotinoylurea can be synthesized by reacting butyl isocyanate with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a white crystalline solid with a melting point of 139-141°C. The purity of this compound can be confirmed by various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-Butyl-N'-nicotinoylurea has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that play a critical role in signal transduction pathways. PKC is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has been shown to inhibit PKC activity in various cell types, including cancer cells. Therefore, this compound has been studied for its potential use as an anticancer agent.
Eigenschaften
CAS-Nummer |
14008-58-3 |
|---|---|
Molekularformel |
C11H15N3O2 |
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
N-(butylcarbamoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-2-3-7-13-11(16)14-10(15)9-5-4-6-12-8-9/h4-6,8H,2-3,7H2,1H3,(H2,13,14,15,16) |
InChI-Schlüssel |
SKYVSYULPOEPOO-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CCCCNC(=O)NC(=O)C1=CN=CC=C1 |
Andere CAS-Nummern |
14008-58-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



